molecular formula C13H11N3O2 B15356366 2-cyclopropyl-4-(5-methylfuran-2-yl)-6-oxo-1H-pyrimidine-5-carbonitrile

2-cyclopropyl-4-(5-methylfuran-2-yl)-6-oxo-1H-pyrimidine-5-carbonitrile

Cat. No.: B15356366
M. Wt: 241.24 g/mol
InChI Key: DPIQMGZJROKEET-UHFFFAOYSA-N
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Description

2-cyclopropyl-4-(5-methylfuran-2-yl)-6-oxo-1H-pyrimidine-5-carbonitrile is a pyrimidine derivative featuring a cyclopropyl group at position 2, a 5-methylfuran-2-yl moiety at position 4, and a cyano group at position 5. While specific data for this compound are absent in the provided evidence, its structural analogs (e.g., pyrimidine-5-carbonitriles with varying substituents) offer insights into its likely properties and behavior .

Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

2-cyclopropyl-4-(5-methylfuran-2-yl)-6-oxo-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C13H11N3O2/c1-7-2-5-10(18-7)11-9(6-14)13(17)16-12(15-11)8-3-4-8/h2,5,8H,3-4H2,1H3,(H,15,16,17)

InChI Key

DPIQMGZJROKEET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=C(C(=O)NC(=N2)C3CC3)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s unique substituents differentiate it from analogs:

  • 5-Methylfuran-2-yl (position 4) : Compared to phenyl () or thiophene () substituents, the furan ring may modulate electronic effects (electron-rich due to oxygen) and influence solubility or bioactivity .
  • Cyano group (position 5): Common in pyrimidine-5-carbonitriles, this electron-withdrawing group stabilizes the aromatic system and may enhance intermolecular interactions .

Physical Properties

Melting points (MP) of analogs vary significantly based on substituents:

Compound (Substituents) Molecular Formula MP (°C) Key Features Reference
4-(4-Methoxyphenyl)-2-(methylthio)-... C₁₃H₁₁N₃O₂S 300 High MP due to planar structure
4-(3,4-Dimethylphenyl)-2-(methylthio)- C₁₄H₁₃N₃OS 266–268 Bulky substituents reduce symmetry
2-(Methoxyethylsulfanyl)-4-(2-methylpropyl)-... C₁₂H₁₇N₃O₂S 113–115 Flexible chains lower MP
Triazolo[1,5-a]pyridine derivatives () Varies 210–273 Heterocyclic core affects packing

The target compound’s cyclopropyl group may increase rigidity, leading to a higher MP (~250–300°C) compared to flexible substituents (e.g., ), though this remains speculative without experimental data.

Spectroscopic Data

  • IR Spectroscopy: Analogs with cyano groups show strong absorption near 2200–2250 cm⁻¹ (C≡N stretch) . The furan C-O-C stretch () appears at ~1250–1050 cm⁻¹.
  • NMR Spectroscopy: Cyano carbons resonate at ~115–120 ppm in ¹³C NMR (e.g., 115.55 ppm in ) . Furan protons in compounds exhibit δ 6.1–7.2 ppm (¹H NMR), influenced by methyl substitution .

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